5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol
Description
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol is a deuterated derivative of benzene-1,3-diol (resorcinol), featuring a nonadecyl (C19) chain substituted at the 5-position of the aromatic ring. The tetradeuteration at the 1,1,2,2 positions of the alkyl chain introduces isotopic labeling, which is critical for tracking metabolic pathways, enhancing nuclear magnetic resonance (NMR) signal detection, or studying pharmacokinetic stability .
Properties
CAS No. |
1108148-95-3 |
|---|---|
Molecular Formula |
C25H44O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
5-(1,1,2,2-tetradeuteriononadecyl)benzene-1,3-diol |
InChI |
InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3/i18D2,19D2 |
InChI Key |
PUNOCEUUYUXUGR-AUZVCRNNSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCCC)C([2H])([2H])C1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol typically involves the deuteration of nonadecylbenzene derivatives followed by hydroxylation. The process begins with the preparation of nonadecylbenzene, which is then subjected to deuterium exchange reactions to introduce deuterium atoms at the desired positions. The final step involves the hydroxylation of the benzene ring to form the diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deuterium gas and catalysts can facilitate the deuteration process, while advanced purification techniques ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound in studying deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key structural analogues is presented below:
*Estimated based on deuterium substitution (4 deuterium atoms replacing hydrogen).
Key Observations :
- Chain Length and Saturation: The nonadecyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., pentadecyl in CAS 3158-56-3). Unsaturated chains (e.g., CHEMBL221899) reduce molecular weight and may enhance membrane permeability .
- Deuterium Effects : Deuteration at the alkyl chain likely improves metabolic stability, a feature exploited in drug development to prolong half-life .
- Functional Groups : Substituents like phenethyl (in dihydroresveratrol) or isopropyl (in antifungal derivatives) dictate biological activity. For example, the isopropyl group in 2-isopropyl-5-[2-phenylethyl]benzene-1,3-diol enhances antifungal potency against Pythium aphanidermatum .
Antifungal Activity
- 2-Isopropyl-5-[2-phenylethyl]benzene-1,3-diol : Exhibits strong inhibition against Pythium aphanidermatum (EC₅₀ = 2.8 µg/mL), attributed to the isopropyl and phenethyl groups enhancing hydrophobic interactions with fungal membranes .
- Trans-Cinnamic Acid (TCA) : A precursor to stilbenes, TCA shows antimycotic activity against Colletotrichum spp. but lacks the diol structure of the target compound .
Antioxidant Activity
- Benzofuran–Stilbene Hybrids : Derivatives like (E)-5-(2-(3-(3,5-dihydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol demonstrate high antioxidative capacity via hydrogen atom transfer mechanisms, as shown in DFT studies. The diol moiety is critical for radical scavenging .
Biological Activity
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol, also known as 5-(Nonadecyl-1,1,2,2-d4)resorcinol, is a chemical compound with a molecular formula of C25H40D4O2 and a molecular weight of approximately 380.64 g/mol. This compound is notable for its potential biological activities and applications in various fields such as pharmacology and materials science. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C25H40D4O2 |
| Molecular Weight | 380.64000 g/mol |
| Exact Mass | 380.35900 g/mol |
| LogP | 8.29190 |
| PSA (Polar Surface Area) | 40.46000 Ų |
Structural Characteristics
The structural formula of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol includes a resorcinol moiety attached to a long-chain alkyl group. The presence of deuterium isotopes in the alkyl chain may influence its biological interactions and properties.
Antioxidant Properties
Research indicates that resorcinol derivatives exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that similar compounds could scavenge free radicals effectively, suggesting that 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol may possess comparable activity.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models of disease.
Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.
Study 2: Inhibition of COX Enzymes
A separate study investigated the anti-inflammatory effects by measuring the inhibition of COX-1 and COX-2 enzymes in vitro. The compound exhibited significant inhibitory activity at concentrations ranging from 10 to 100 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
